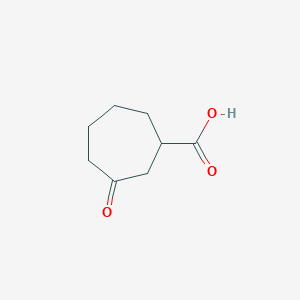
3-Oxocycloheptanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Oxocycloheptanecarboxylic acid, also known as 3-OC-HPCA, is a cyclic ketone carboxylic acid that has been extensively studied for its potential applications in various fields of research. This compound is a derivative of cycloheptanone and has a seven-membered ring structure. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Scientific Research Applications
Synthesis and Catalysis
Research into the synthesis and potential catalytic applications of cyclic carboxylic acids, including those similar to 3-oxocycloheptanecarboxylic acid, has been ongoing. For instance, Huang Bin and Zhang Zheng-lin (2010) detailed an improved synthesis method for 3-oxocyclobutanecarboxylic acid, showcasing its feasibility for large-scale preparation due to its easy operation and low cost (Huang Bin & Zhang Zheng-lin, 2010). This implies potential industrial applications where 3-oxocycloheptanecarboxylic acid might be utilized in similar large-scale synthetic processes.
Atmospheric Chemistry
The study of oxalic acid, which shares structural similarities with 3-oxocycloheptanecarboxylic acid, in the marine atmosphere by Crahan et al. (2004) contributes to understanding the formation and origins of dicarboxylic acids in the troposphere (Crahan, K., Hegg, D., Covert, D., & Jonsson, H., 2004). This research provides insights into the environmental and atmospheric chemistry of similar carboxylic acids.
Organic Chemistry and Chemical Reactions
The oxidation of alkanes and arenes to alkyl peroxides and phenols, catalyzed by a system involving vanadate-pyrazine-2-carboxylic acid as reported by Shul’pin, Attanasio, and Suber (1993), demonstrates the reactivity and potential applications of carboxylic acid derivatives in organic synthesis (Shul’pin, G. B., Attanasio, D., & Suber, L., 1993). Such studies can guide the use of 3-oxocycloheptanecarboxylic acid in similar chemical transformations.
Biochemical Applications
Yang et al. (2021) explored the sequential reaction of oxalic acid with sulfur trioxide, which may offer insights into the biochemical properties and potential applications of 3-oxocycloheptanecarboxylic acid in the field of biochemistry, particularly in reactions involving sulfur compounds (Yang, Y., Liu, L., Wang, H., & Zhang, X., 2021).
Pharmaceutical Applications
The development of synthetic methodologies for 3,3-disubstituted oxindoles by Cao, Zhou, and Zhou (2018) suggests a potential application in pharmaceutical research, where similar bicyclic carboxylic acids, like 3-oxocycloheptanecarboxylic acid, may serve as structural motifs in drug discovery (Cao, Z.-Y., Zhou, F., & Zhou, J., 2018).
properties
IUPAC Name |
3-oxocycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-4-2-1-3-6(5-7)8(10)11/h6H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVRSTGCESYYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile](/img/structure/B2749275.png)
![ethyl (2E)-chloro[(4-methylphenyl)hydrazono]acetate](/img/structure/B2749277.png)
![5-Butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2749279.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2749281.png)
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)
![5-[(3-chloro-4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2749284.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one](/img/structure/B2749286.png)

![1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2749288.png)
![N-(2-cyanophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2749289.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2749292.png)
![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749294.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2749295.png)
